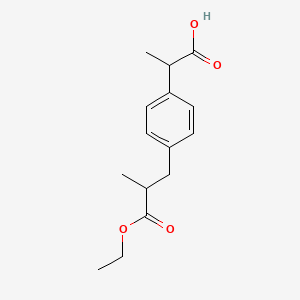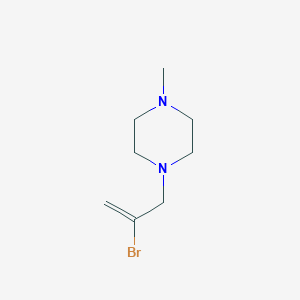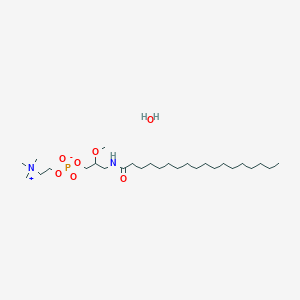
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate is a synthetic phospholipid derivativeIt is known for its ability to promote megakaryopoiesis and inhibit osteoclast maturation, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves multiple steps. The starting materials typically include stearic acid, methoxypropylamine, and trimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized to maximize yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Applications De Recherche Scientifique
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid behavior and interactions.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate involves targeting specific molecular pathways. It disrupts the actin cytoskeleton in osteoclasts by impairing downstream signaling of the c-Fms receptor, which is linked to c-Cbl, phosphoinositol-3-kinase (PI3K), Vav3, and Rac1. This disruption inhibits osteoclast maturation and bone resorption . Additionally, the compound promotes megakaryopoiesis by enhancing thrombopoietin-induced signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylammonium)ethyl ®-3-methoxy-3-oxo-2-stearamidopropyl phosphate: A derivative with similar biological activities.
2-(Methacryloyloxy)ethyl 2-(Trimethylammonio)ethyl Phosphate: Another synthetic phospholipid with distinct chemical properties.
Uniqueness
2-Methoxy-3-stearamidopropyl (2-(trimethylammonio)ethyl) phosphate xhydrate stands out due to its dual ability to promote megakaryopoiesis and inhibit osteoclast maturation. This unique combination of properties makes it a promising candidate for therapeutic applications in bone biology and hematopoiesis .
Propriétés
Formule moléculaire |
C27H59N2O7P |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C27H57N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4;/h26H,6-25H2,1-5H3,(H-,28,30,31,32);1H2 |
Clé InChI |
KAZQFQXVNKYRSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


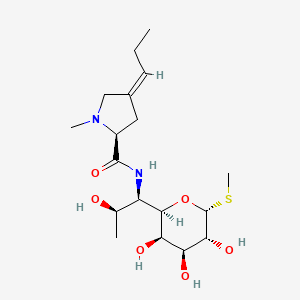

![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
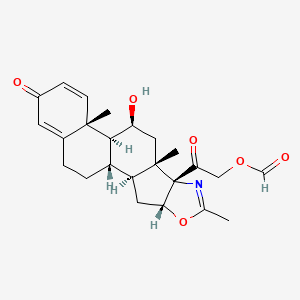
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
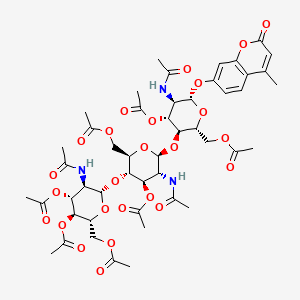
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)

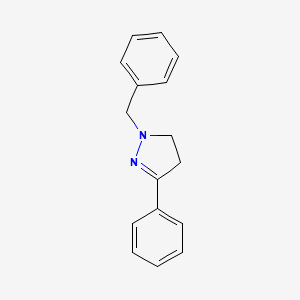
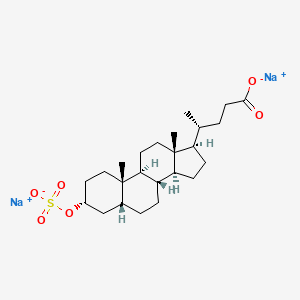
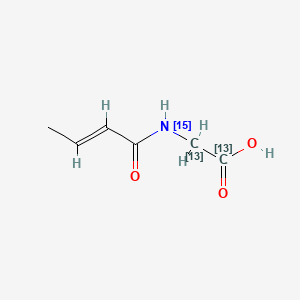
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
